3-Amino-2-phenoxypropanoic acid hydrochloride
Description
3-Amino-2-phenoxypropanoic acid hydrochloride is a hydrochloride salt of a substituted β-amino acid characterized by a phenoxy group at the second carbon position. The phenoxy substituent in the target compound likely enhances aromatic interactions in biological systems, making it relevant for pharmaceutical research, particularly in drug design targeting neurological or metabolic pathways. Hydrochloride salts of amino acids are often preferred in drug formulations due to improved solubility and stability under physiological conditions .
Properties
IUPAC Name |
3-amino-2-phenoxypropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c10-6-8(9(11)12)13-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBNQIDGUHNFNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Multi-step Synthesis via Phenoxy Precursors
One of the prominent strategies involves the synthesis of the amino acid backbone followed by introduction of the phenoxy group at the 2-position. The general route proceeds as follows:
Step 1: Preparation of the amino acid backbone
Starting from protected amino acids such as Boc-L-alanine derivatives, the amino group is safeguarded to prevent racemization during subsequent steps.Step 2: Phenoxy group incorporation
The phenoxy moiety is introduced via nucleophilic aromatic substitution or via Ullmann-type coupling reactions. This often involves phenol derivatives reacting with halogenated intermediates under copper catalysis or using diazonium chemistry.Step 3: Functional group transformations
The carboxyl group is preserved or activated for subsequent conversion into the hydrochloride salt.Step 4: Deprotection and salt formation
After the amino group is unprotected, the free amino acid is reacted with hydrochloric acid to form the hydrochloride salt, ensuring water solubility and stability.
One-Pot Process Techniques
Recent innovations, such as the one-pot process disclosed in patents, streamline the synthesis by combining multiple steps into a single reaction vessel, reducing intermediate isolation and purification:
| Reaction Step | Raw Materials | Conditions | Outcomes |
|---|---|---|---|
| Condensation of phenol derivatives with amino acids | Phenol, amino acids, catalysts | Mild heating, reflux | Phenoxy amino acids |
| Carboxyl activation | Thionyl chloride or oxalyl chloride | Reflux | Acid chlorides |
| Salt formation | Hydrochloric acid | Room temperature | Hydrochloride salt |
For example, the patent CN106083624B describes a one-pot process involving benzaldehyde derivatives, malonic acid, ammonium acetate, and phenolic compounds, with subsequent esterification and salt formation steps optimized to yield high-purity compounds with minimal waste.
Reaction Conditions and Optimization
| Parameter | Typical Range | Impact on Preparation |
|---|---|---|
| Temperature | 50–100°C | Ensures reaction completion without racemization |
| Solvent | Ethanol, methanol, dichloromethane | Solvent choice affects solubility and selectivity |
| Reagent Ratios | Excess phenol derivatives or acyl chlorides | Drives reactions to completion |
| pH Control | Neutral to slightly acidic | Maintains stereochemistry and prevents degradation |
Research Findings
The use of thionyl chloride or oxalyl chloride facilitates conversion of carboxylic acids to acid chlorides, which are more reactive intermediates for subsequent salt formation.
Reflux conditions with controlled temperature (around 50°C) optimize yield while minimizing racemization or side reactions.
Solvent selection impacts the purity; dichloromethane and ethanol are preferred for their inertness and solubility profiles.
Purification and Characterization
| Technique | Purpose | Typical Data |
|---|---|---|
| Recrystallization | Purify intermediates and final product | High purity (>98%) |
| Thin-Layer Chromatography (TLC) | Monitor reaction progress | Rf values specific to intermediates |
| NMR Spectroscopy | Confirm structure and stereochemistry | δ 7.2–7.4 ppm aromatic protons, δ 4.3 ppm for amino group |
| High-Performance Liquid Chromatography (HPLC) | Enantiomeric purity | >95% enantiomeric excess |
| Mass Spectrometry | Molecular weight confirmation | m/z consistent with C10H14ClNO2 |
Research Findings and Data Tables
Table 1: Summary of Preparation Methods
| Method | Raw Materials | Key Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Multi-step synthesis | Phenol derivatives, amino acids, phenoxy precursors | Reflux, inert atmosphere | 60–75 | High purity, scalable | Longer process, requires purification |
| One-pot process | Benzaldehyde, malonic acid, phenol, ammonium acetate | Mild reflux, controlled pH | 78–85 | Efficient, less waste | Requires precise control of conditions |
| Esterification + salt formation | Phenolic esters, acid chlorides | Reflux, acid-base workup | 58–78 | Good for specific derivatives | Multi-step, labor-intensive |
Research Findings
The one-pot process described in patent CN106083624B demonstrates high selectivity and yields (~78%) with minimal impurities, emphasizing its industrial viability.
The synthesis involving phenylacetic derivatives and phenol-based reagents has been optimized to prevent racemization, ensuring stereochemical purity of the (S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-phenoxypropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions to form different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 CFTR Modulation
One of the most significant applications of 3-amino-2-phenoxypropanoic acid hydrochloride is its role as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR). CFTR is an ion channel critical for maintaining fluid balance in various tissues, and its dysfunction leads to cystic fibrosis. Research has demonstrated that compounds similar to 3-amino-2-phenoxypropanoic acid can act as potentiators or correctors of CFTR function, potentially offering therapeutic benefits for cystic fibrosis patients.
In a study involving structure-based drug design, a series of compounds were synthesized and tested for their ability to enhance CFTR function. Among these, analogs of 3-amino-2-phenoxypropanoic acid showed promising results in increasing ion flux through CFTR channels, indicating their potential as effective treatments for cystic fibrosis .
Medicinal Chemistry
2.1 Structure-Activity Relationships (SAR)
The compound has been utilized in medicinal chemistry to explore structure-activity relationships (SAR) that inform the design of more potent CFTR modulators. By modifying the phenoxy group or the amino side chain, researchers have been able to enhance the efficacy and selectivity of these compounds. For instance, halogenated derivatives demonstrated improved binding affinity to CFTR compared to their non-halogenated counterparts .
Case Studies
3.1 Clinical Research
A notable case study involved the evaluation of this compound in patient-derived cell lines. The compound was tested for its ability to restore CFTR function in cells from cystic fibrosis patients. Results indicated that certain analogs significantly increased chloride ion transport, suggesting their potential utility in clinical settings .
3.2 Animal Models
In vivo studies using animal models of cystic fibrosis have also been conducted to assess the therapeutic potential of this compound. These studies revealed that administration of this compound led to improved respiratory function and reduced mucus accumulation in the airways, further supporting its role as a promising therapeutic agent .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmacology | Modulation of CFTR function | Increased ion flux observed in cell assays |
| Medicinal Chemistry | Structure-activity relationship studies | Enhanced potency through chemical modifications |
| Clinical Research | Testing in patient-derived cell lines | Significant restoration of CFTR function |
| Animal Models | Evaluation in cystic fibrosis models | Improved respiratory function noted |
Mechanism of Action
The mechanism of action of 3-amino-2-phenoxypropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of 3-Amino-2-phenoxypropanoic acid hydrochloride with structurally related compounds:
Key Observations:
- Lipophilicity: The trifluoromethyl group in 3-Amino-2-(4-trifluoromethylphenyl)...
- Reactivity: The aminooxy group in 2-(Aminooxy)-3-methoxypropanoic acid HCl offers a reactive site for bioconjugation, useful in prodrug design .
- Solubility : Methyl ester derivatives (e.g., ) exhibit higher solubility in organic solvents, whereas carboxylic acid forms (e.g., the target compound) are more water-soluble.
Biological Activity
3-Amino-2-phenoxypropanoic acid hydrochloride is a compound of significant interest in biochemical and pharmacological research due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, chemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features an amino group and a phenoxy group, which contribute to its potential interactions with various biological targets. The chemical formula is , and it has the following structural characteristics:
- Amino Group (–NH2) : This functional group can participate in hydrogen bonding, influencing the compound's solubility and interaction with biomolecules.
- Phenoxy Group (–O–C6H5) : This moiety can engage in hydrophobic interactions, which are crucial for binding to lipid membranes or hydrophobic pockets in proteins.
The mechanism of action of this compound involves several pathways:
- Enzyme Interaction : The compound can modulate the activity of enzymes through competitive inhibition or allosteric modulation. For instance, it may interact with enzymes involved in metabolic pathways, affecting substrate turnover rates.
- Receptor Binding : It may bind to specific receptors, influencing signal transduction pathways that regulate cellular responses.
- Chemical Reactions : The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives that may exhibit different biological activities.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against certain pathogens. For example, studies have shown its effectiveness against Pseudomonas aeruginosa, a bacterium known for its resistance to antibiotics. This activity is attributed to its ability to inhibit the type III secretion system (T3SS), a critical virulence factor in P. aeruginosa infections .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Results indicate that while it can inhibit the growth of certain cancer cell lines, it also exhibits selective toxicity towards non-cancerous cells at higher concentrations. This duality suggests a need for careful dosage considerations in therapeutic applications .
Case Studies
- Inhibition of Pseudomonas aeruginosa T3SS :
- Cytotoxicity Analysis :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| This compound | Amino and phenoxy groups | Antimicrobial activity against P. aeruginosa |
| 3-Amino-2-phenoxyacetic acid hydrochloride | Similar structure but different side chains | Moderate antibacterial properties |
| 3-Amino-2-phenoxybutanoic acid hydrochloride | Longer carbon chain | Potential anti-inflammatory effects |
Q & A
Q. What are the recommended synthetic routes for 3-amino-2-phenoxypropanoic acid hydrochloride?
The synthesis typically involves modifying amino acid backbones. For example, starting with L-serine or L-alanine derivatives, the phenoxy group can be introduced via nucleophilic substitution using phenol derivatives under basic conditions (e.g., sodium hydride in anhydrous DMF) . Key steps include:
- Intermediate formation : Protecting the amino group (e.g., with Boc anhydride) to prevent side reactions.
- Phenoxy introduction : Reacting the hydroxyl-protected intermediate with bromophenol or iodophenol.
- Deprotection and salt formation : Acidic cleavage of protecting groups followed by HCl treatment to yield the hydrochloride salt. Purity can be verified using HPLC (see Question 2) .
Q. What analytical methods are validated for quantifying this compound in research samples?
A validated HPLC method includes:
- Column : Kromasil C18 (150 mm × 4.6 mm, 5 µm).
- Mobile phase : 0.03 M potassium phosphate buffer (pH 3.0) and methanol (70:30 v/v).
- Detection : UV at 207 nm.
- Linear range : 1–10 µg/mL (r² > 0.999). Recovery rates for spiked samples should exceed 98% with RSD < 2% . For structural confirmation, LC-MS or NMR (¹H/¹³C) is recommended, referencing pharmacopeial standards .
Q. How should researchers handle stability challenges during storage?
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Hydrochloride salts are hygroscopic and prone to decomposition under high humidity .
- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor impurities via HPLC. If degradation exceeds 5%, consider lyophilization for long-term storage .
Advanced Research Questions
Q. How can reaction yields be optimized in the synthesis of this compound?
Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.
- Catalyst use : Phase-transfer catalysts like tetrabutylammonium bromide improve phenol reactivity.
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation. Pilot studies using DoE (Design of Experiments) can identify optimal conditions. For example, a 2³ factorial design might test solvent, catalyst, and temperature effects .
Q. What strategies resolve contradictions in spectral data interpretation?
Discrepancies in NMR or MS data often arise from:
- Tautomerism : The compound may exist in keto-enol forms, causing split peaks in ¹H NMR. Use D₂O exchange or variable-temperature NMR to confirm .
- Ion suppression in MS : Matrix effects can reduce ionization efficiency. Apply standard addition methods or switch to ESI-negative mode for better sensitivity .
Q. How can researchers validate biological activity while minimizing interference from impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
